molecular formula C15H16N10 B2974298 N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2202336-37-4

N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No. B2974298
CAS RN: 2202336-37-4
M. Wt: 336.363
InChI Key: PBYXZAUPZLDMRG-UHFFFAOYSA-N
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Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various types of diseases . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds involves various synthetic methods that provide access to a wide range of 1,2,4-triazole via multistep synthetic routes . The latest strategies for the synthesis of these privileged scaffolds use 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is characterized by two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .

Scientific Research Applications

Antitumor and Antimicrobial Activities

Compounds within the family of [1,2,4]triazolo[4,3-b]pyridazin-6-yl derivatives have been studied for their potential antitumor and antimicrobial activities. A study by Riyadh (2011) focused on enaminones as building blocks for synthesizing substituted pyrazoles, showcasing their antitumor and antimicrobial effects. These compounds exhibited inhibition effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), comparable to those of 5-fluorouracil, a standard in cancer treatment. This suggests that derivatives of [1,2,4]triazolo[4,3-b]pyridazin-6-yl could be explored for similar biological activities (Riyadh, 2011).

Synthesis in Supercritical Carbon Dioxide

The synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of the antiviral drug Triazid®, highlights the use of supercritical carbon dioxide for green chemistry applications. Baklykov et al. (2019) achieved this synthesis under solvent-free conditions, showcasing an environmentally friendly approach to synthesizing triazolo-pyrimidinone derivatives. This method could potentially be applied to synthesize N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine and its analogs, emphasizing the relevance of green chemistry in pharmaceutical manufacturing (Baklykov et al., 2019).

Fused Azolo[1,5-a]pteridines and Azolo[5,1-b]purines

Gazizov et al. (2020) explored the nitration of azolo[1,5-a]pyrimidin-7-amines, leading to a series of nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines and their reduction into [1,2,4]triazolo[1,5-a]pyrimidin-6,7-diamines. This work demonstrates the chemical versatility and potential for creating complex heterocyclic compounds that could serve as templates for developing new pharmacologically active molecules. The methods and compounds discussed could be relevant to the synthesis and study of N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine derivatives (Gazizov et al., 2020).

Mechanism of Action

The mechanism of action of 1,2,4-triazoles involves their ability to bind with a variety of enzymes and receptors in the biological system . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Future Directions

The future directions in the field of 1,2,4-triazoles involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N10/c1-10-17-19-13-4-6-15(21-25(10)13)23-7-11(8-23)22(2)14-5-3-12-18-16-9-24(12)20-14/h3-6,9,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYXZAUPZLDMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

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